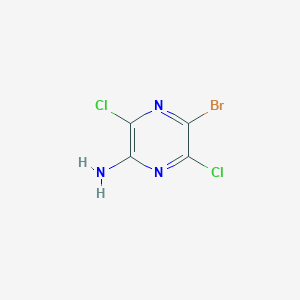

5-溴-3,6-二氯吡嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 5-Bromo-3,6-dichloropyrazin-2-amine, is a halogenated pyrazine derivative. Pyrazines are heterocyclic aromatic compounds with a nitrogen atom at positions 1 and 4 of the six-membered ring. The presence of bromine and chlorine atoms, as well as an amine group, suggests that this compound could have interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of halogenated pyrazines can be complex due to the regioselectivity of the reactions involved. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, as demonstrated in the study of similar compounds . Although the exact synthesis of 5-Bromo-3,6-dichloropyrazin-2-amine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of halogenated pyrazines is characterized by the presence of nitrogen atoms in the ring and the substitution of hydrogen atoms by halogens. In the case of 2,5-diamino-3,6-dichloropyrazine, the molecule is centrosymmetric with a nearly planar amine group, which could imply similar structural features for 5-Bromo-3,6-dichloropyrazin-2-amine . The presence of halogens and an amine group can significantly influence the electronic distribution and the overall reactivity of the molecule.

Chemical Reactions Analysis

Halogenated pyrazines can undergo various chemical reactions, including nucleophilic substitution and cycloaddition. For example, the reaction of 3-amino-5-chloro-2(1H)-pyrazinones with olefins through a Diels-Alder reaction leads to ring transformation into different pyridinone systems . This suggests that 5-Bromo-3,6-dichloropyrazin-2-amine could also participate in similar cycloaddition reactions, potentially yielding a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrazines are influenced by their molecular structure. The presence of halogens can increase the density and molecular weight of the compound. The crystalline structure of similar compounds, such as 5-bromo-2-chloro-6-methylpyrimidin-4-amine, is stabilized by hydrogen bonds, which could also be relevant for the crystalline properties of 5-Bromo-3,6-dichloropyrazin-2-amine . The electronic effects of the halogens and the amine group are likely to affect the compound's solubility, boiling point, and reactivity.

科学研究应用

Catalytic Amination

5-Bromo-3,6-dichloropyrazin-2-amine用于催化胺化过程。例如,类似5-溴-2-氯吡啶的多卤代吡啶的胺化反应由钯-Xantphos复合物催化,产率高,化学选择性优异,如Ji,Li和Bunnelle(2003)的研究所示(Jianguo Ji, Tao Li, & W. Bunnelle, 2003)。

Regioselective Nucleophilic Aromatic Substitution

该化合物在区域选择性亲核芳香取代(S(N)Ar)反应中也很重要。Scales等人(2013)的研究发现,胺类化合物优先攻击非对称的3,5-二氯吡嗪的特定位置,取决于取代基的电子给体或电子受体性质(S. Scales et al., 2013)。

Synthesis and Crystal Structure Analysis

Doulah等人(2014)的研究涉及氨与5-溴-2,4-二氯-6-甲基嘧啶的区域选择性置换反应,导致合成5-溴-2-氯-6-甲基嘧啶-4-胺,这是与5-溴-3,6-二氯吡嗪-2-胺密切相关的化合物。这项工作突显了X射线晶体学在分析这类化合物的晶体结构中的实用性(A. Doulah et al., 2014)。

Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives

Rahimizadeh,Nikpour和Bakavoli(2007)报道了一种使用5-溴-3,6-二氯吡嗪-2-胺合成嘧啶并[4,5-e][1,3,4]噻二嗪衍生物的新途径,展示了其在杂环化学中的多功能性(M. Rahimizadeh, M. Nikpour, & M. Bakavoli, 2007)。

Coordination Polymers Formation

在无机化学领域,5-溴-3,6-二氯吡嗪-2-胺在形成配位聚合物方面发挥作用。Mailman等人(2020)展示了与溴化铜(I)形成配位聚合物的过程,涉及卤素和氢键的组合(A. Mailman et al., 2020)。

Chemo- and Regioselective Reactions

该化合物在化学和区域选择性反应中也很重要。例如,Moraes等人(2019)描述了5-溴烯酮与吡唑的反应,产生意外的N,O-氨基衍生物,展示了其在有机合成中的实用性(Paulo A. Moraes et al., 2019)。

Electrochemical Studies

在电化学研究中,对Quinoxaline和Brimonidine的氧化还原过程进行了比较研究,涉及5-溴-3,6-二氯吡嗪-2-胺,以了解它们的动力学和热力学参数,由Rupar等人(2018)探讨(J. Rupar et al., 2018)。

安全和危害

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statement P280 suggests wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

5-bromo-3,6-dichloropyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrCl2N3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMDHWGZTPXFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)Br)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3,6-dichloropyrazin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2506082.png)

![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)

![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)

![N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2506089.png)

![1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B2506093.png)

![5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2506097.png)

![Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2506098.png)

![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2506102.png)

![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)